



Application Note: Quantitative Analysis of Sofosbuvir Impurity L in Tablets

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Compound of Interest		
Compound Name:	Sofosbuvir impurity L	
Cat. No.:	B1150396	Get Quote

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Introduction

Sofosbuvir is a direct-acting antiviral medication used in the treatment of chronic hepatitis C virus (HCV) infection.[1] As with any pharmaceutical product, the control of impurities is a critical aspect of ensuring its safety and efficacy. Regulatory bodies like the European Pharmacopoeia and the United States Pharmacopeia mandate strict limits on impurities in active pharmaceutical ingredients (APIs) and finished drug products.

This application note details a robust method for the quantitative analysis of **Sofosbuvir impurity L** in tablet formulations. **Sofosbuvir impurity L** is a diastereoisomer of Sofosbuvir and its presence must be carefully monitored.[2] The method described herein is based on a stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) technique, which is widely used for the separation and quantification of Sofosbuvir and its related substances.[3][4][5]

Experimental Protocols

This section provides a detailed methodology for the quantitative determination of **Sofosbuvir impurity L** in tablets.

Materials and Reagents

Sofosbuvir Reference Standard



- Sofosbuvir Impurity L Reference Standard
- Acetonitrile (HPLC grade)
- Trifluoroacetic acid (TFA)
- Water (HPLC grade)
- Sofosbuvir tablets (400 mg)

Instrumentation

A high-performance liquid chromatography (HPLC) system equipped with a UV detector is required.

- HPLC System: Agilent 1200 series or equivalent
- · Detector: UV or PDA Detector
- Column: Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 μm[3][4]
- · Software: LC solution software or equivalent

Chromatographic Conditions

The following chromatographic conditions are recommended for the separation and quantification of Sofosbuvir and Impurity L.



Parameter	Value
Mobile Phase	0.1% Trifluoroacetic acid in water: Acetonitrile (50:50, v/v)[3][4]
Flow Rate	1.0 mL/min
Column Temperature	Ambient[3]
Detection Wavelength	260 nm[3][4]
Injection Volume	10 μL
Run Time	Approximately 10 minutes

Preparation of Solutions

- Accurately weigh and transfer about 25 mg of Sofosbuvir Impurity L reference standard into a 50 mL volumetric flask.
- Add about 30 mL of diluent (Water:Acetonitrile, 50:50) and sonicate to dissolve.
- Make up the volume to 50 mL with the diluent to obtain a stock solution of approximately 500 µg/mL.
- Dilute the Standard Stock Solution with the diluent to prepare a working standard solution at the desired concentration level (e.g., 10 μg/mL).
- Weigh and finely powder not fewer than 20 Sofosbuvir tablets.
- Accurately weigh a portion of the powder equivalent to 400 mg of Sofosbuvir and transfer it to a 100 mL volumetric flask.[3]
- Add about 70 mL of diluent and sonicate for 15 minutes to ensure complete dissolution of the drug.
- Make up the volume to 100 mL with the diluent and mix well.
- Filter the solution through a 0.45 μm nylon filter, discarding the first few mL of the filtrate.



• This will be the sample solution for analysis.

Data Presentation

The following tables summarize the expected quantitative data from the analysis.

System Suitability Parameters

Parameter	Acceptance Criteria
Tailing Factor	≤ 2.0
Theoretical Plates	≥ 2000
% RSD of Peak Areas (n=6)	≤ 2.0%

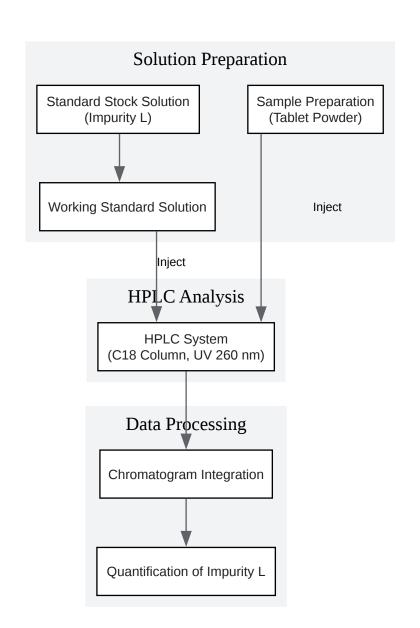
Method Validation Summary

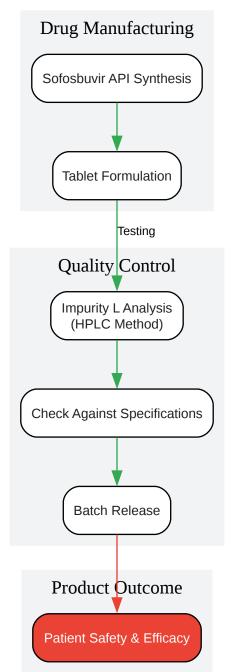
Parameter	Result
Linearity Range (μg/mL)	1 - 50
Correlation Coefficient (r²)	≥ 0.999
LOD (μg/mL)	0.03[4][5]
LOQ (μg/mL)	0.1[5]
Accuracy (% Recovery)	98.0% - 102.0%
Precision (% RSD)	< 2.0%

Note: The LOD and LOQ values are based on general impurity analysis for Sofosbuvir and should be specifically determined for Impurity L during method validation.

Visualizations Experimental Workflow







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References

- 1. Sofosbuvir Impurities Manufacturers & Suppliers Daicel Pharma Standards [daicelpharmastandards.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
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